Cas no 26733-70-0 (1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione,8-[4-(4-fluorophenyl)-4-oxobutyl]-3-phenyl-, hydrochloride (1:1))

1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione,8-[4-(4-fluorophenyl)-4-oxobutyl]-3-phenyl-, hydrochloride (1:1) structure
26733-70-0 structure
Product name:1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione,8-[4-(4-fluorophenyl)-4-oxobutyl]-3-phenyl-, hydrochloride (1:1)
CAS No:26733-70-0
MF:C23H24ClFN2O4
MW:446.899068832397
CID:288442
PubChem ID:12343486

1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione,8-[4-(4-fluorophenyl)-4-oxobutyl]-3-phenyl-, hydrochloride (1:1) Chemical and Physical Properties

Names and Identifiers

    • 1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione,8-[4-(4-fluorophenyl)-4-oxobutyl]-3-phenyl-, hydrochloride (1:1)
    • NSC167681
    • 8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione--hydrogen chloride (1/1)
    • NSC-167681
    • 26733-70-0
    • DTXSID60492442
    • Inchi: InChI=1S/C23H23FN2O4.ClH/c24-18-10-8-17(9-11-18)20(27)7-4-14-25-15-12-23(13-16-25)21(28)26(22(29)30-23)19-5-2-1-3-6-19;/h1-3,5-6,8-11H,4,7,12-16H2;1H
    • InChI Key: VQSGSOKACMIWEX-UHFFFAOYSA-N
    • SMILES: Cl.FC1C=CC(C(CCCN2CCC3(OC(=O)N(C4C=CC=CC=4)C3=O)CC2)=O)=CC=1

Computed Properties

  • Exact Mass: 410.16429
  • Monoisotopic Mass: 446.141
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 648
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.9A^2

Experimental Properties

  • Density: 1.33
  • Boiling Point: 554.3°Cat760mmHg
  • Flash Point: 289°C
  • Refractive Index: 1.624
  • PSA: 66.92
  • LogP: 4.61150

1-Oxa-3,8-diazaspiro[4.5]decane-2,4-dione,8-[4-(4-fluorophenyl)-4-oxobutyl]-3-phenyl-, hydrochloride (1:1) Related Literature

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